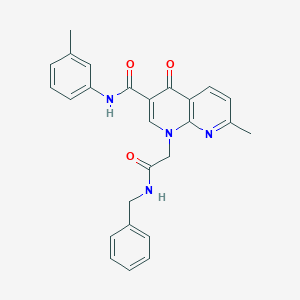
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
The synthesis of 1,8-naphthyridine derivatives and their analogues has been a subject of interest due to their potential antibacterial, anticancer, and enzyme inhibition properties. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents and their structure-activity relationships have been extensively studied, revealing that certain substituents and modifications can significantly enhance their biological activity (Egawa et al., 1984). Another study focused on axially chiral 1,7-naphthyridine derivatives as tachykinin NK(1) receptor antagonists, indicating the importance of stereochemistry in receptor recognition and the potential for treating bladder function disorders (Natsugari et al., 1999).
Antibacterial and Anticancer Applications
The antibacterial and anticancer applications of 1,8-naphthyridine derivatives have been a major focus, with compounds demonstrating potent activity against a variety of bacterial strains and cancer cell lines. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed remarkable cytotoxicity against murine leukemia and lung carcinoma cells, highlighting their potential as anticancer agents (Deady et al., 2005). Similarly, novel angular benzophenazines, which include naphthyridine derivatives, were identified as dual topoisomerase I and II inhibitors, suggesting their utility in overcoming multidrug resistance in cancer chemotherapy (Vicker et al., 2002).
Enzyme Inhibition and Molecular Modeling
Studies on the synthesis and electrochemical properties of diiron complexes of 1,8-naphthyridine-based ligands aimed to model features of non-heme diiron enzymes, which play crucial roles in various biological processes. These studies not only contribute to our understanding of enzyme mechanisms but also facilitate the design of enzyme inhibitors and activators for therapeutic applications (He & Lippard, 2001).
Selective Receptor Agonists
Research on 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as cannabinoid-2 (CB2) receptor agonists exemplifies the application of naphthyridine derivatives in developing selective receptor modulators. These compounds have potential therapeutic benefits for treating chronic pain and immune-origin tumors without psychotropic effects (Manera et al., 2009).
Propriétés
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-7-6-10-20(13-17)29-26(33)22-15-30(25-21(24(22)32)12-11-18(2)28-25)16-23(31)27-14-19-8-4-3-5-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYSBUCMOGCAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


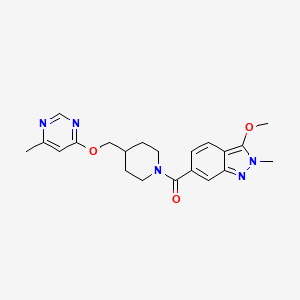
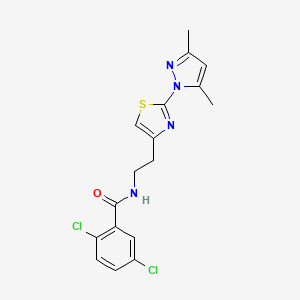
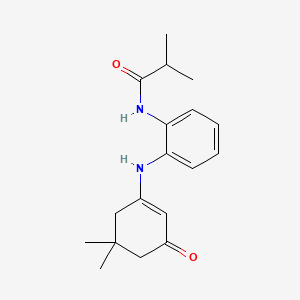
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)
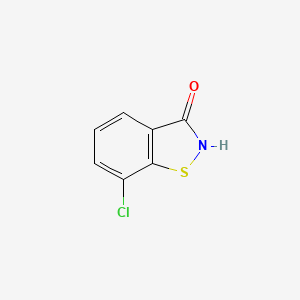

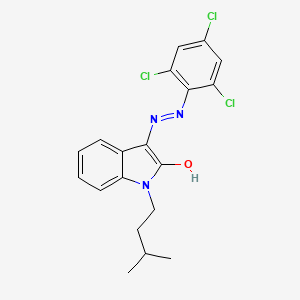
![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2679312.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2679313.png)